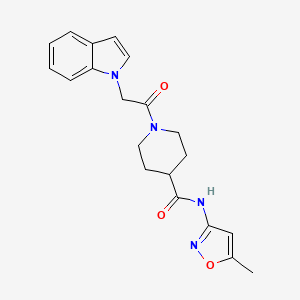

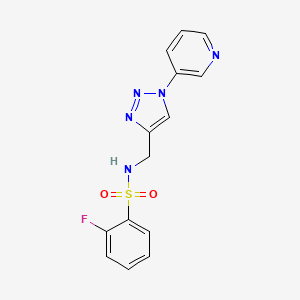

![molecular formula C12H8N2OS2 B2632161 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 339022-65-0](/img/structure/B2632161.png)

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a versatile chemical compound used in scientific research. It’s an imidazothiazole derivative with unique structure that allows for various applications, including drug development and material synthesis.

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which our molecule belongs, has been studied since the 1960s . Recent research has focused on the synthesis of imidazo[2,1-b]thiazole-based chalcone derivatives, which have shown promising anticancer activities .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H7F3N2OS2 . The molecule contains a phenylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further substituted with a carbaldehyde group .Scientific Research Applications

Synthesis and Bioactivity

Anthelmintic and Anti-inflammatory Activities : Novel imidazothiazole sulfides and sulfones were synthesized, showing promising anthelmintic and anti-inflammatory activities. These compounds were characterized by analytical and spectral methods, indicating their potential in medical applications (Shetty, Khazi, & Ahn, 2010).

Antitumor Activity : Guanylhydrazones derived from imidazo[2,1-b]thiazoles were tested for their antitumor activity. One compound, in particular, was found to be an inhibitor of Complex III of the mitochondrial respiratory chain, capable of inducing apoptosis in cancer cell lines, highlighting its potential as an antitumor agent (Andreani et al., 2005).

Electrophilic Substitution : Research on electrophilic substitution of imidazo[2,1-b]thiazoles provided insights into the chemical properties and reactivity of these compounds, useful for further chemical modifications and applications (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Antitubercular and Antimicrobial Activities : Imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antitubercular and antimicrobial activities. Some compounds showed significant inhibitory activity against Mycobacterium tuberculosis and other bacteria, suggesting their potential in treating infectious diseases (Kolavi, Hegde, Khazi, & Gadad, 2006).

Crystal Structure Analysis : The crystal and molecular structure of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, providing valuable information for the design of molecules with desired properties (Banu, Lamani, Khazi, & Begum, 2010).

Future Directions

The future research directions for “6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and its derivatives could include further exploration of their anticancer activities . Given their unique structure and potential for various applications, these compounds could be valuable tools for advancing scientific knowledge.

Properties

IUPAC Name |

6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYKECCGKHNLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea](/img/structure/B2632079.png)

![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)

![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)

![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)

![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)